molecular formula C21H24FNO2S B2444503 1-(4-((Benzyloxy)methyl)piperidin-1-yl)-2-((4-fluorophenyl)thio)ethanone CAS No. 1251645-11-0

1-(4-((Benzyloxy)methyl)piperidin-1-yl)-2-((4-fluorophenyl)thio)ethanone

Cat. No.: B2444503
CAS No.: 1251645-11-0
M. Wt: 373.49
InChI Key: YMVZIHAYUFJGPT-UHFFFAOYSA-N
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Description

1-(4-((Benzyloxy)methyl)piperidin-1-yl)-2-((4-fluorophenyl)thio)ethanone is a complex organic compound that features a piperidine ring, a benzyloxy group, and a fluorophenyl thioether moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-((Benzyloxy)methyl)piperidin-1-yl)-2-((4-fluorophenyl)thio)ethanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amine and aldehyde precursors.

    Introduction of the Benzyloxy Group: The benzyloxy group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with a piperidine derivative.

    Attachment of the Fluorophenyl Thioether: The final step involves the formation of the thioether bond between the piperidine derivative and a fluorophenyl thiol compound under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-((Benzyloxy)methyl)piperidin-1-yl)-2-((4-fluorophenyl)thio)ethanone can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Benzyl halides, nucleophiles like amines or thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-((Benzyloxy)methyl)piperidin-1-yl)-2-((4-fluorophenyl)thio)ethanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(4-((Benzyloxy)methyl)piperidin-1-yl)-2-((4-fluorophenyl)thio)ethanone involves its interaction with specific molecular targets. The piperidine ring and fluorophenyl thioether moiety may interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(4-(Benzyloxy)piperidin-1-yl)-2-(phenylthio)ethanone: Lacks the fluorine atom, which may affect its biological activity and chemical properties.

    1-(4-(Methoxy)piperidin-1-yl)-2-(phenylthio)ethanone: Contains a methoxy group instead of a benzyloxy group, leading to different reactivity and interactions.

Uniqueness

1-(4-((Benzyloxy)methyl)piperidin-1-yl)-2-((4-fluorophenyl)thio)ethanone is unique due to the presence of both the benzyloxy and fluorophenyl thioether groups, which confer specific chemical and biological properties. The combination of these functional groups allows for diverse applications and interactions that are not possible with simpler analogs.

Properties

IUPAC Name

2-(4-fluorophenyl)sulfanyl-1-[4-(phenylmethoxymethyl)piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FNO2S/c22-19-6-8-20(9-7-19)26-16-21(24)23-12-10-18(11-13-23)15-25-14-17-4-2-1-3-5-17/h1-9,18H,10-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMVZIHAYUFJGPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COCC2=CC=CC=C2)C(=O)CSC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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